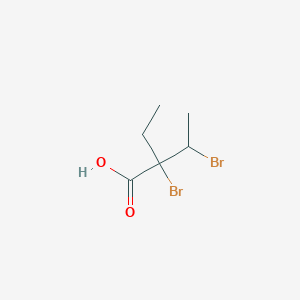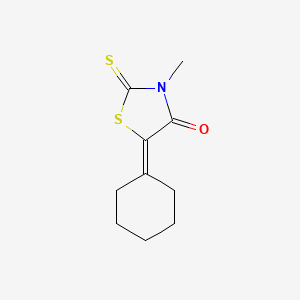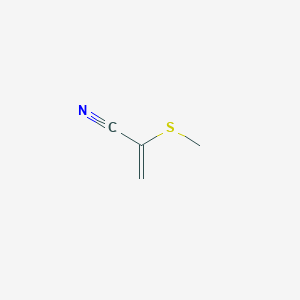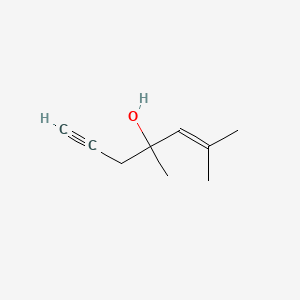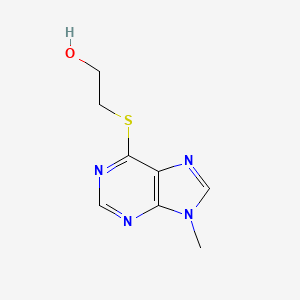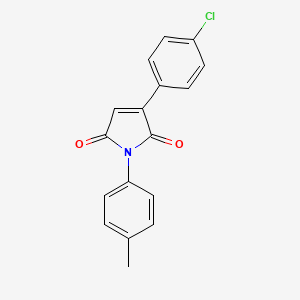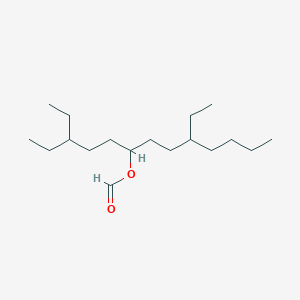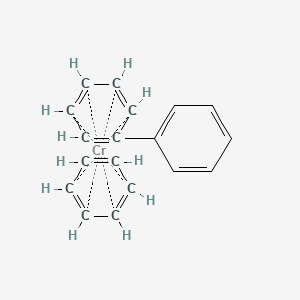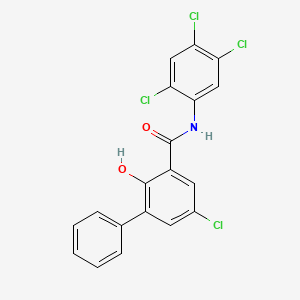
2,3,4,5-Tetrachloro-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrachloro-6-methylpyridine is an organic compound belonging to the class of polyhalopyridines. These compounds are characterized by a pyridine ring substituted at multiple positions by halogen atoms. The molecular formula of this compound is C6H3Cl4N, and it has a molecular mass of approximately 230.90 g/mol . This compound is known for its significant reactivity due to the presence of multiple chlorine atoms, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
The synthesis of 2,3,4,5-Tetrachloro-6-methylpyridine typically involves the chlorination of 6-methylpyridine. The process can be carried out using chlorine gas in the presence of a suitable catalyst under controlled conditions to achieve selective chlorination at the desired positions . Industrial production methods often employ advanced techniques to ensure high yield and purity, utilizing in-house developed technologies and starting materials like pyridine .
Analyse Des Réactions Chimiques
2,3,4,5-Tetrachloro-6-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the electron-deficient nature of the pyridine ring, nucleophilic substitution reactions are common.
Oxidation Reactions: The compound can be oxidized using agents like peroxyacetic acid to form sulfoxides and sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products, depending on the reducing agent and conditions used.
Common reagents for these reactions include bases, acids, and various nucleophiles, with reaction conditions tailored to achieve the desired products. Major products formed from these reactions include substituted pyridines and other heterocyclic compounds .
Applications De Recherche Scientifique
2,3,4,5-Tetrachloro-6-methylpyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrachloro-6-methylpyridine involves its reactivity towards nucleophiles, which can lead to the formation of various substituted products. The electron-deficient pyridine ring facilitates nucleophilic attack, resulting in the displacement of chlorine atoms. This reactivity is exploited in the synthesis of bioactive compounds and other derivatives .
Comparaison Avec Des Composés Similaires
2,3,4,5-Tetrachloro-6-methylpyridine can be compared with other polyhalopyridines such as pentachloropyridine and 2,3,5,6-tetrachloropyridine. While all these compounds share a high degree of halogenation, this compound is unique due to the presence of a methyl group at the 6-position, which influences its reactivity and the types of derivatives it can form . Similar compounds include:
Pentachloropyridine: Known for its extensive use in organic synthesis and as a precursor for various derivatives.
2,3,5,6-Tetrachloropyridine: Used in the production of agrochemicals and other industrial applications.
Propriétés
Numéro CAS |
10469-02-0 |
|---|---|
Formule moléculaire |
C6H3Cl4N |
Poids moléculaire |
230.9 g/mol |
Nom IUPAC |
2,3,4,5-tetrachloro-6-methylpyridine |
InChI |
InChI=1S/C6H3Cl4N/c1-2-3(7)4(8)5(9)6(10)11-2/h1H3 |
Clé InChI |
OZLPEWBQZDDFCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=N1)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


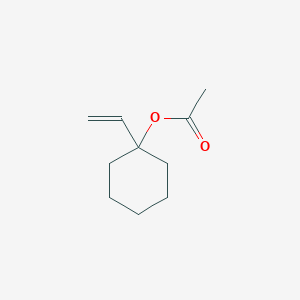
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
